molecular formula C10H14ClNO4S2 B030883 (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 160982-13-8

(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No.: B030883
CAS No.: 160982-13-8
M. Wt: 311.8 g/mol
InChI Key: FMNGDEKOOMHKNT-MRVPVSSYSA-N
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Description

(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO4S2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Medicinal Importance

Thiazine derivatives, including compounds like (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, are recognized for their significant pharmacological potential. Research highlights the synthesis of thiazine derivatives through green methods, emphasizing their biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties. These compounds are considered promising for further medicinal exploration due to their diverse pharmacological profiles (Badshah & Naeem, 2016).

Broad Spectrum Pharmacological Profiles

The thiazine scaffold is integral to the development of compounds with extensive pharmacological activities, including anti-proliferative, anti-bacterial, antipsychotic, and anti-inflammatory effects. This versatility makes thiazine derivatives valuable in the synthesis of medicinally active agents, providing new avenues for drug design and therapeutic applications (Choudhary, Silakari, & Singh, 2018).

Polymer-Supported Syntheses of Heterocycles

Innovative approaches to synthesizing heterocycles bearing thiazine scaffolds using solid-phase synthesis (SPS) have been explored. These methods facilitate the creation of diverse compounds with various functionalizations, contributing to the expanding field of heterocyclic chemistry and offering new possibilities for drug development (Králová, Ručilová, & Soural, 2018).

Synthetic Strategies and Applications

Research on synthetic strategies for benzothiazines highlights their potential in various industrial applications, including as herbicides. The structural similarity of benzothiazines to phenothiazine drugs underlines their medicinal relevance, suggesting their capability as drug candidates for treating a wide array of diseases (Mir, Dar, & Dar, 2020).

Mechanism of Action

Properties

IUPAC Name

(4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5,8,13H,2-4,6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNGDEKOOMHKNT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432957
Record name (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-13-8
Record name (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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